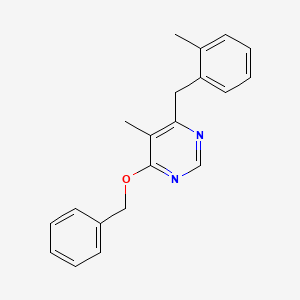
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with benzyloxy, methyl, and methylbenzyl groups. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine typically involves the condensation of substituted benzylidenemalononitriles with substituted benzamidines . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and ammonium acetate (NH₄OAc) under mild conditions .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste . The use of continuous flow setups with catalysts like Raney nickel and low boiling point alcohols can efficiently produce pyrimidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine can undergo various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .
Applications De Recherche Scientifique
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(4-Benzyloxy)phenyl-pyrimidine
- 4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives
Uniqueness
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methylbenzyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Propriétés
Formule moléculaire |
C20H20N2O |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
5-methyl-4-[(2-methylphenyl)methyl]-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C20H20N2O/c1-15-8-6-7-11-18(15)12-19-16(2)20(22-14-21-19)23-13-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3 |
Clé InChI |
SDHKLTPBHMRVES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=C(C(=NC=N2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



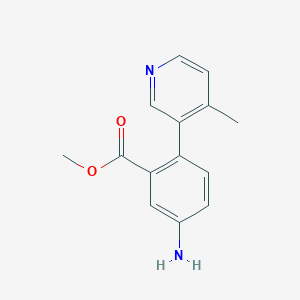
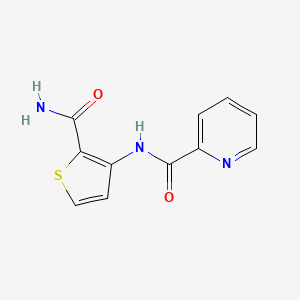
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
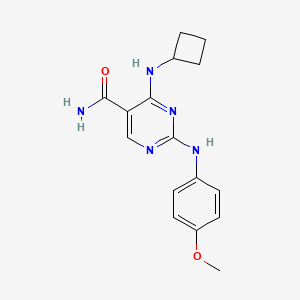
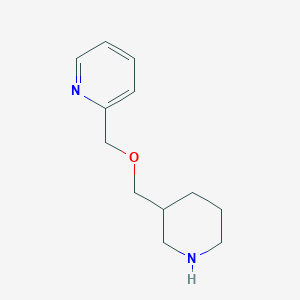

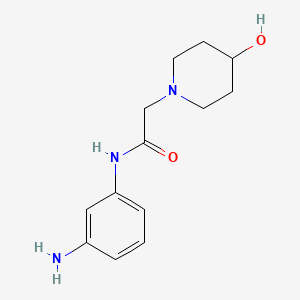

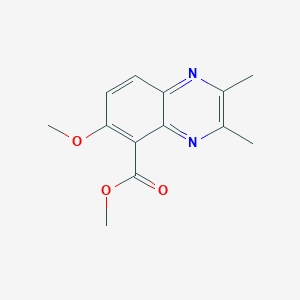
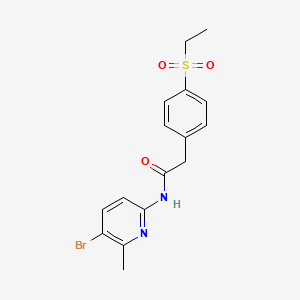
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


